

Crystal Structure Analysis & Polymorph Characterization of Tegoprazan

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Compound of Interest

Compound Name: 5,7-Difluorochroman-4-amine

CAS No.: 886762-87-4

Cat. No.: B1394143

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Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Crystal Engineering Professionals

Executive Summary: The Solid-State Imperative in P-CAB Development

Tegoprazan, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement over traditional proton pump inhibitors (PPIs) due to its rapid onset and reversibility.^{[1][2]} However, its therapeutic consistency is intrinsically linked to its solid-state chemistry.

For drug development professionals, the critical challenge lies in the polymorphic control of Tegoprazan. While the drug exists primarily in two crystalline forms—Form A (Stable) and Form B (Metastable)—along with an Amorphous form, the thermodynamic drive toward Form A dictates processing and storage strategies. This guide provides an in-depth technical comparison of these polymorphs, supported by crystallographic data, thermodynamic profiles, and validated experimental protocols.^{[3][4][5][6]}

Polymorph Landscape & Structural Descriptors^[4]

Tegoprazan exhibits "disappearing polymorph" characteristics where metastable forms (Form B) rapidly convert to the stable Form A in the presence of protic solvents or specific thermal

conditions. Understanding the structural basis of this stability is paramount.

Crystallographic Parameters

Both crystalline polymorphs share the same space group and molecular connectivity but differ in packing arrangement and thermodynamic energy.

Parameter	Polymorph A (Form I)	Polymorph B (Form II)	Amorphous
Thermodynamic Status	Stable (Global Minimum)	Metastable (Kinetic)	Unstable (High Energy)
Crystal System	Monoclinic	Monoclinic	N/A
Space Group			N/A
Z / Z'			N/A
Tautomeric State	Tautomer 1 (Exclusive)	Tautomer 1 (Exclusive)	Mixed / Disordered
Key Interactions	Robust H-bond network	Weaker -stacking / H-bonds	Disordered

“

Expert Insight: The presence of

(two independent molecules in the asymmetric unit) in both forms indicates a complex packing landscape. Crucially, solid-state NMR confirms that Tautomer 1 is the dominant species in both crystal lattices, ruling out tautomeric polymorphism as the differentiator. The difference lies purely in the intermolecular packing energy.

Comparative Performance Analysis

Thermodynamic Stability & Thermal Behavior

Differential Scanning Calorimetry (DSC) serves as the primary discriminator between the forms.

- Polymorph A: Exhibits a high melting endotherm (typically C or distinct from Form B), representing the most tightly packed lattice.
- Polymorph B: Shows a melting endotherm at approximately 167°C.[4][7]
- Amorphous: Exhibits a glass transition or recrystallization exotherm near 100°C, followed by the melting of the crystallized Form A.

Solubility & Dissolution Profiles

While Form A is selected for commercial formulations (e.g., K-CAB®) due to stability, Form B and the Amorphous form offer kinetic solubility advantages.

Feature	Form A	Form B
Solubility (pH 1.2)	Baseline	~1.5x - 2x higher (Transient)
Hygroscopicity	Non-hygroscopic	Low to Moderate
Solvent Stability	Stable in MeOH, Water	Converts to Form A in Acetone/MEK

Diagnostic X-Ray Powder Diffraction (PXRD)

To validate the solid form during manufacturing, specific peaks must be monitored.

- Form A Characteristic Peaks:

(Ref: CN107207478B).

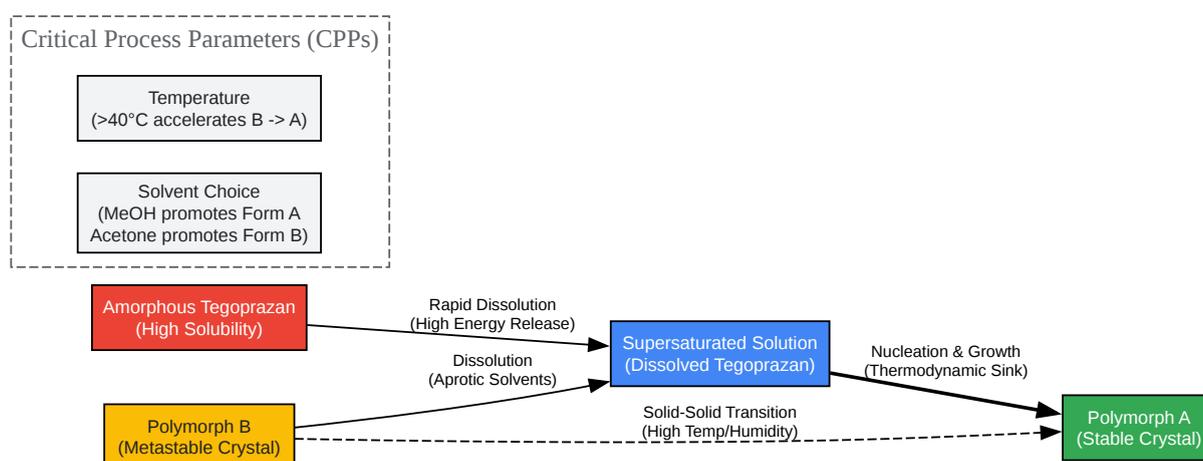
- Form B Characteristic Peaks:

(Ref: WO2024045255A1).[8]

Mechanism of Phase Transformation

The conversion between Tegoprazan forms is a Solvent-Mediated Phase Transformation (SMPT).[3][5][6] This process is governed by the Ostwald Step Rule, where the metastable form (Form B or Amorphous) dissolves to create a supersaturated solution with respect to the stable form (Form A), driving the nucleation and growth of Form A.

Visualization: Solvent-Mediated Phase Transformation



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Figure 1: Kinetic pathway of Tegoprazan polymorphism. Note the irreversible drive toward Form A in solution.

Experimental Protocols

Protocol: Generation of Polymorph A (Thermodynamically Stable)

Objective: Isolate pure Form A for reference standards or formulation. Principle: Slurry conversion utilizes the solubility difference to dissolve metastable nuclei and grow stable crystals.

- Preparation: Suspend 500 mg of Tegoprazan (any form) in 5 mL of Methanol (Protic solvent).
- Slurry: Stir the suspension at 25°C for 24 hours.
 - Note: Methanol acts as a "structure-directing" solvent that lowers the activation energy for Form A nucleation.
- Filtration: Filter the white precipitate under vacuum.
- Drying: Dry at 50°C for 4 hours.
- Validation: Perform PXRD. Look for the dominant peak at 8.1°

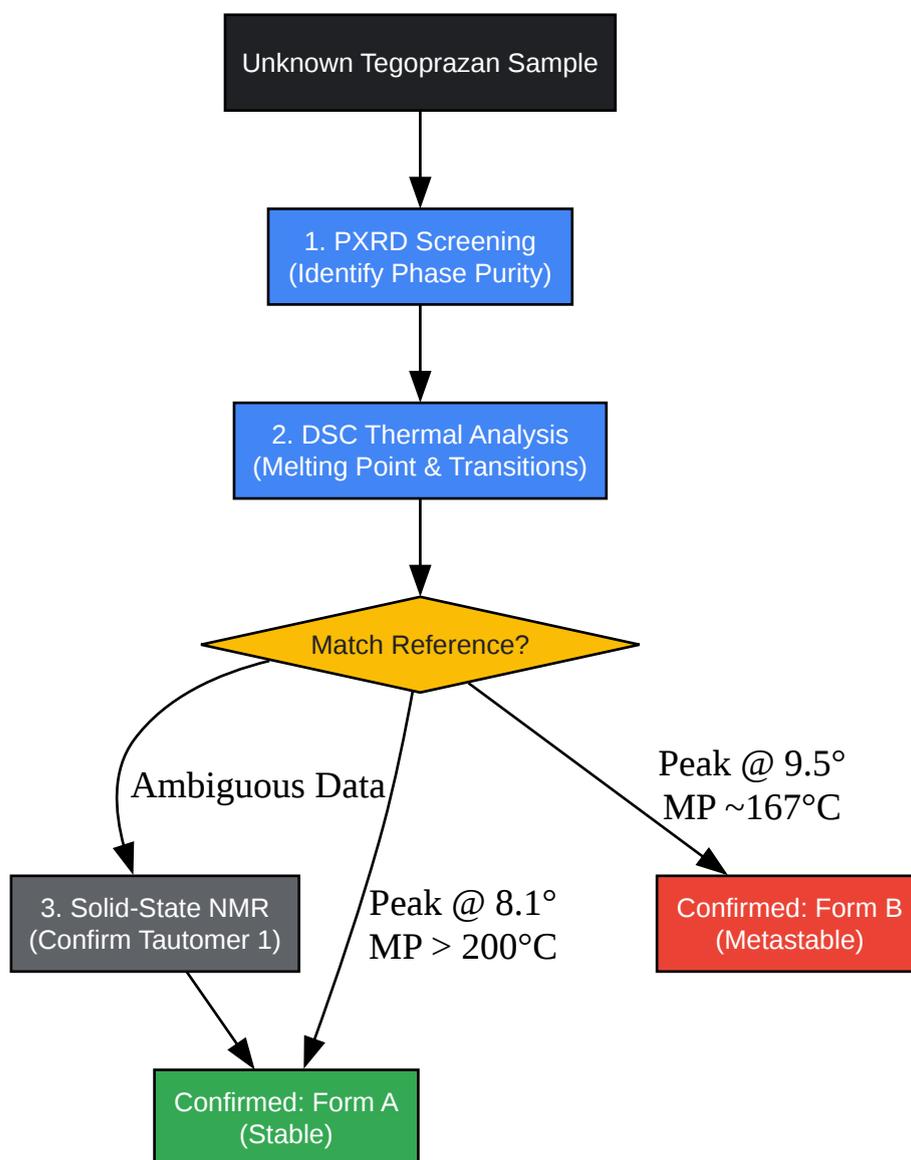
Protocol: Isolation of Polymorph B (Metastable)

Objective: Isolate Form B for solubility comparison or intermediate studies. Principle: Kinetic trapping using aprotic solvents and rapid evaporation.

- Dissolution: Dissolve 100 mg of Tegoprazan in 2 mL of Acetone or Methyl Ethyl Ketone (MEK).
- Evaporation: Allow the solvent to evaporate rapidly at room temperature (Rotary evaporation is acceptable but may yield amorphous content; slow evaporation in a fume hood is preferred for crystallinity).
- Harvest: Collect crystals immediately upon drying.
- Storage: Store in a desiccator at <20°C. Warning: Exposure to high humidity (>75% RH) accelerates conversion to Form A.
- Validation: Perform PXRD. Confirm characteristic peak at 9.5°

Analytical Workflow: Characterization Pipeline

To ensure data integrity during development, follow this sequential characterization logic.



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Figure 2: Step-by-step decision tree for identifying Tegoprazan solid forms.

References

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 - Key Data: Crystal structure solution via PXRD, tautomer identification. [4][9][10]
- Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan. *Pharmaceutics*, 2025.

- Key Data: Thermodynamic stability, solvent-mediated transformation, DSC profiles.[3][4][5][6][7][9][10]
- Tegoprazan Crystal Form B and Preparation Method.Patent WO2024045255A1, 2024.[9]
 - Key Data: Form B characteristic peaks (9.5°, 14.1°) and stability claims.[8][9]
- Crystalline Form A of Tegoprazan.Patent CN107207478B. Key Data: Form A characteristic peaks (8.1°, 10.0°).

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